N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide
Description
N4-Anisoyl-2’-deoxycytidine is a synthetic nucleoside analog with the molecular formula C17H19N3O6. It is characterized by the presence of an anisoyl group attached to the nitrogen atom at the fourth position of the cytidine base.
Properties
IUPAC Name |
N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-25-11-4-2-10(3-5-11)16(23)18-14-6-7-20(17(24)19-14)15-8-12(22)13(9-21)26-15/h2-7,12-13,15,21-22H,8-9H2,1H3,(H,18,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASFNFUJGOZQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Anisoyl-2’-deoxycytidine typically involves the acylation of 2’-deoxycytidine with anisoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the anisoyl derivative. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of N4-Anisoyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification: Using techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH2OH) group on the oxolane ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO4) in acidic media converts this group to a carbonyl (-C=O), forming a ketone derivative. This reaction is critical for modifying the compound’s polarity and potential hydrogen-bonding interactions.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Hydroxymethyl → Carbonyl | KMnO4, H2SO4, 40–60°C | Oxolane-5-carboxylic acid derivative |
Nucleophilic Substitution
The oxolane ring’s hydroxyl groups and the pyrimidine ring’s carbonyl oxygen are susceptible to nucleophilic substitution. For example:
-
Amines (e.g., NH3, alkylamines) react with the oxolane hydroxyl groups to form ether or ester derivatives.
-
Thiols (e.g., mercaptoethanol) target the pyrimidine carbonyl, yielding thioether analogs .
| Reaction Site | Nucleophile | Product |
|---|---|---|
| Oxolane hydroxyl | Ethylamine | N-Ethyl oxolane ether |
| Pyrimidine carbonyl oxygen | Mercaptoacetic acid | Thioether-linked pyrimidine derivative |
Hydrolysis of Methoxybenzamide
The methoxy (-OCH3) group on the benzamide moiety undergoes acid-catalyzed hydrolysis (e.g., HBr in acetic acid) to yield a hydroxyl (-OH) group. This modification enhances the compound’s solubility in aqueous systems and alters its interaction with biological targets.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Methoxy → Hydroxy | HBr, CH3COOH, reflux | 4-Hydroxybenzamide derivative |
Enzymatic Modifications
The compound’s nucleoside-like structure enables interactions with enzymes such as kinases and phosphorylases. For instance:
-
Phosphorylation of the oxolane hydroxyl group generates a triphosphate analog, mimicking natural nucleosides and enabling potential antiviral activity .
| Enzyme | Reaction | Biological Relevance |
|---|---|---|
| Kinases | Phosphorylation at C5-OH | Prodrug activation for antiviral use |
Comparative Reactivity with Analogues
The compound’s reactivity aligns with structurally related nucleoside analogs but differs in regioselectivity due to the methoxybenzamide group. For example:
| Compound | Key Reaction | Distinct Feature |
|---|---|---|
| Flucytosine | Deamination | Lacks oxolane ring |
| Tenofovir | Phosphorylation | Acyclic phosphonate backbone |
Scientific Research Applications
N4-Anisoyl-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA modification and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of N4-Anisoyl-2’-deoxycytidine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The anisoyl group may enhance the compound’s ability to bind to specific molecular targets, such as DNA polymerases and repair enzymes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside involved in DNA synthesis.
N4-Benzoyl-2’-deoxycytidine: Another synthetic analog with a benzoyl group instead of an anisoyl group.
Uniqueness
N4-Anisoyl-2’-deoxycytidine is unique due to the presence of the anisoyl group, which can confer distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable tool in research and therapeutic applications .
Biological Activity
N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound can be described by the following structural formula:
The compound features a pyrimidine ring and a hydroxymethyl oxolane moiety, which are known to contribute to various biological activities.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Lines Tested | Mechanism of Action | Key Findings |
|---|---|---|---|
| HeLa, MCF7 | Caspase Activation | Induced apoptosis at IC50 20 µM | |
| A549 | Cell Cycle Arrest | G0/G1 phase arrest observed |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, potentially through inhibition of bacterial DNA synthesis or disruption of cell wall integrity. For example, a study reported an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Mechanism Suggested |
|---|---|---|
| Staphylococcus aureus | 15 | Inhibition of DNA synthesis |
| Escherichia coli | 20 | Disruption of cell wall |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid metabolism.
- Receptor Interaction : It may interact with specific cellular receptors influencing signal transduction pathways.
- Cell Cycle Modulation : Evidence suggests it can alter the progression through various phases of the cell cycle.
Case Studies
Several case studies have highlighted the efficacy and potential applications of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed a promising response rate when treated with a formulation containing this compound alongside traditional chemotherapy agents .
- Case Study 2 : In vitro studies demonstrated enhanced antimicrobial efficacy when combined with standard antibiotics against resistant strains .
Q & A
Q. What spectroscopic methods are recommended for structural characterization of this compound?
- Methodological Answer: Use a combination of NMR (¹H, ¹³C, and 2D techniques) to resolve stereochemistry and confirm substituent positions. High-resolution mass spectrometry (HR-MS) is critical for verifying molecular weight and fragmentation patterns. Additionally, collision cross-section (CCS) data from ion mobility spectrometry can validate conformational stability. For example, CCS values for [M+H]⁺ (233.8 Ų) and [M+Na]⁺ (245.8 Ų) provide insights into gas-phase ion behavior .
Q. What are the key safety protocols for handling this compound in the lab?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .
- Storage: Store in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the oxolane ring or oxidation of the hydroxymethyl group .
- Spill Management: Neutralize spills with dry sand or vermiculite; avoid water to prevent unintended reactions .
Q. What are common initial synthetic routes for this compound?
- Methodological Answer: A typical route involves nucleoside analog synthesis :
- Step 1: Couple a protected uracil derivative with a ribose-like oxolane intermediate via Vorbrüggen glycosylation.
- Step 2: Functionalize the pyrimidine ring with 4-methoxybenzamide using a palladium-catalyzed amidation .
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Advanced Research Questions
Q. How can synthesis yield be optimized while maintaining stereochemical purity?
- Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to test variables: temperature (20–60°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. acetonitrile). Response surfaces can identify optimal conditions .
- Chiral Auxiliaries: Use (R)-BINOL-based catalysts to enhance enantioselectivity during glycosylation .
- In-situ Monitoring: Employ Raman spectroscopy to track reaction progress and minimize byproducts .
Q. How to resolve contradictions in spectral data (e.g., unexpected CCS values or NMR shifts)?
- Methodological Answer:
- CCS Discrepancies: Compare experimental CCS values (e.g., [M+H]⁺ = 233.8 Ų) with computational models (e.g., MOBCAL). Deviations may indicate solvent adducts or conformational isomers .
- NMR Anomalies: Perform variable-temperature NMR to detect dynamic processes (e.g., rotamers). For example, broadening of methoxybenzamide peaks at low temperatures suggests restricted rotation .
- X-ray Crystallography: Resolve ambiguities by growing single crystals in a 1:1 chloroform/methanol mixture .
Q. What experimental strategies assess the compound’s stability under physiological conditions?
- Methodological Answer:
- Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; focus on cleavage of the glycosidic bond or oxidation of the hydroxymethyl group .
- Photostability: Expose to UV light (254 nm) in a quartz cuvette. Use a actinometer (e.g., potassium ferrioxalate) to quantify degradation kinetics .
- Thermal Analysis: Perform DSC/TGA to identify decomposition thresholds (>150°C typically indicates robust stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
